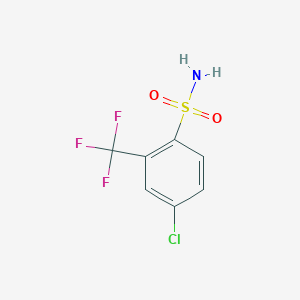

4-Chloro-2-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5ClF3NO2S . It has a molecular weight of 259.64 . The compound is also known by its IUPAC name, 2-chloro-4-(trifluoromethyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is 1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

The melting point of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is between 169-171°C .Scientific Research Applications

Therapeutic Research

In the realm of therapeutic applications, derivatives of 4-chloro-2-(trifluoromethyl)benzenesulfonamide have been synthesized and studied for their anti-HIV activity. One particular derivative showed promising results, opening doors for further exploration of these compounds in antiviral therapy (Pomarnacka, 2007).

Chemical Sensing and Bioimaging

The compound's derivatives have also found applications in chemical sensing and bioimaging. For instance, a derivative was developed as a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in an aqueous solution. The probe's unique sensing mechanism and its applications in bioimaging, particularly in distinguishing Sn2+ in cancer cells from normal live cells, highlight the versatility of 4-chloro-2-(trifluoromethyl)benzenesulfonamide in analytical chemistry (Ravichandiran et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide is human carbonic anhydrase B . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

4-Chloro-2-(trifluoromethyl)benzenesulfonamide acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the pH balance within cells and tissues.

Result of Action

The inhibition of carbonic anhydrase B by 4-Chloro-2-(trifluoromethyl)benzenesulfonamide can lead to a variety of cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, leading to changes in intracellular pH. This can affect numerous cellular processes, potentially leading to cell death in certain contexts .

properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METGLOFBFMWSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)

![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)

![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)